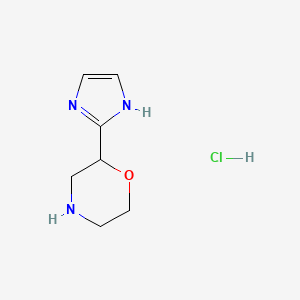

2-(1H-Imidazol-2-yl)morpholine hydrochloride

Description

Chemical Structure and Properties

2-(1H-Imidazol-2-yl)morpholine hydrochloride (CAS: 1523571-89-2) is a heterocyclic compound combining a morpholine ring (a six-membered oxygen- and nitrogen-containing ring) with a 1H-imidazole moiety. Its molecular formula is C₇H₁₁N₃O·HCl, with a molecular weight of 189.64 g/mol . The hydrochloride salt enhances its solubility in polar solvents, making it suitable for pharmaceutical and chemical research applications, particularly as an intermediate in drug synthesis .

Properties

IUPAC Name |

2-(1H-imidazol-2-yl)morpholine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3O.ClH/c1-2-10-7(9-1)6-5-8-3-4-11-6;/h1-2,6,8H,3-5H2,(H,9,10);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHULPOIHUYSPCZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(CN1)C2=NC=CN2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12ClN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1523571-89-2 | |

| Record name | Morpholine, 2-(1H-imidazol-2-yl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1523571-89-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-Imidazol-2-yl)morpholine hydrochloride typically involves the reaction of imidazole derivatives with morpholine under specific conditions. The reaction conditions often require the use of catalysts such as nickel and involve steps like proto-demetallation, tautomerization, and dehydrative cyclization .

Industrial Production Methods

In industrial settings, the production of 2-(1H-Imidazol-2-yl)morpholine hydrochloride may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(1H-Imidazol-2-yl)morpholine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different oxidation states, which may alter its chemical properties.

Reduction: Reduction reactions can convert the compound into its reduced forms, potentially changing its reactivity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while substitution reactions can produce a variety of functionalized derivatives .

Scientific Research Applications

Chemical Properties and Structure

Chemical Structure:

- Molecular Formula: C₇H₁₃ClN₄O

- IUPAC Name: 2-(1H-imidazol-2-yl)morpholine hydrochloride

The compound features a morpholine ring fused with an imidazole moiety, which contributes to its biological activity and interaction with various molecular targets.

Medicinal Chemistry

2-(1H-Imidazol-2-yl)morpholine hydrochloride has been investigated for its potential as a drug candidate in several therapeutic areas:

- Antimicrobial Activity: Studies have shown that derivatives of this compound exhibit significant antimicrobial properties against various bacterial strains. The imidazole ring plays a crucial role in the interaction with microbial enzymes, inhibiting their function and leading to cell death.

- Anticancer Properties: Research indicates that this compound may induce apoptosis in cancer cells through the modulation of signaling pathways associated with cell growth and survival. It has been explored as a potential lead compound for developing new anticancer agents.

Biochemistry

In biochemical research, 2-(1H-Imidazol-2-yl)morpholine hydrochloride serves as a valuable tool:

- Enzyme Inhibition Studies: The compound is used to study enzyme mechanisms, particularly those involving metalloproteins where imidazole can coordinate with metal ions. This coordination can inhibit enzyme activity and provide insights into enzyme function.

- Receptor Binding Studies: It acts as a ligand for various receptors, facilitating studies on receptor-ligand interactions which are critical for drug discovery.

Materials Science

The unique properties of 2-(1H-Imidazol-2-yl)morpholine hydrochloride also extend to materials science:

- Polymer Synthesis: The compound has been utilized in the synthesis of polymers with specific functional properties. Its ability to form stable complexes can be exploited to develop new materials for coatings or biomedical applications.

Case Study 1: Antimicrobial Activity

In a study published in the Journal of Medicinal Chemistry, researchers synthesized several derivatives of 2-(1H-Imidazol-2-yl)morpholine hydrochloride and evaluated their antimicrobial efficacy against Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics, suggesting their potential as alternative antimicrobial agents.

Case Study 2: Cancer Cell Apoptosis

A research article in Cancer Letters explored the effects of this compound on human cancer cell lines. The study demonstrated that treatment with 2-(1H-Imidazol-2-yl)morpholine hydrochloride led to increased levels of reactive oxygen species (ROS) and activation of caspase pathways, resulting in apoptosis. These findings highlight its potential as an anticancer therapeutic agent.

Mechanism of Action

The mechanism of action of 2-(1H-Imidazol-2-yl)morpholine hydrochloride involves its interaction with specific molecular targets and pathways. In biological systems, it may bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Physicochemical Characteristics

- Solubility: Highly soluble in water and polar organic solvents (e.g., DMSO, methanol).

- Stability : Stable under inert conditions but sensitive to prolonged exposure to light and extreme temperatures .

The compound belongs to a class of imidazole- and morpholine-containing derivatives. Below is a comparative analysis with structurally or functionally related compounds:

Table 1: Structural and Functional Comparison

Key Findings from Comparative Studies

Structural Influence on Bioactivity The morpholine ring in 2-(1H-Imidazol-2-yl)morpholine HCl contributes to its polarity, enhancing solubility compared to lipophilic analogs like Naphazoline HCl (logP: ~2.5 vs. ~1.8) . Imidazole derivatives (e.g., Xylometazoline) exhibit α-adrenergic receptor agonism due to the imidazoline moiety, whereas morpholine-containing compounds like Viloxazine target serotonin/norepinephrine reuptake .

Synthetic Utility 2-(1H-Imidazol-2-yl)morpholine HCl is a precursor for adenosine receptor ligands, as demonstrated in the synthesis of 3,5-dicyanopyridine derivatives . In contrast, 2-(Morpholin-4-yl)acetic acid HCl serves as a bioisostere in drug design, replacing carboxylic acids to improve metabolic stability .

Stability and Handling

- Unlike Naphazoline HCl , which requires low-temperature storage (-20°C), 2-(1H-Imidazol-2-yl)morpholine HCl is stable at room temperature but degrades under UV light, similar to Xylometazoline HCl .

Biological Activity

2-(1H-Imidazol-2-yl)morpholine hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, including its antimicrobial, anticancer, and other therapeutic effects, supported by data from various studies.

Chemical Structure and Properties

The compound features a morpholine ring substituted with an imidazole group, which is known for its diverse biological activities. Its chemical formula is C7H10ClN3O, with a molecular weight of 189.63 g/mol.

Antimicrobial Activity

Research indicates that 2-(1H-Imidazol-2-yl)morpholine hydrochloride exhibits significant antimicrobial properties. It has been tested against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism involves disrupting bacterial cell wall synthesis and inhibiting essential enzymes.

Table 1: Antimicrobial Activity Data

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 16 µg/mL | |

| Pseudomonas aeruginosa | 64 µg/mL |

Anticancer Activity

The anticancer potential of this compound has been evaluated in several studies. It shows promising results against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.

Table 2: Anticancer Activity Data

| Cell Line | IC50 (µM) | Mechanism of Action | Reference |

|---|---|---|---|

| HeLa | 5.0 | Tubulin polymerization inhibition | |

| A549 | 3.5 | Apoptosis induction | |

| MDA-MB-468 | 4.0 | Cell cycle arrest |

The biological activity of 2-(1H-Imidazol-2-yl)morpholine hydrochloride can be attributed to its ability to interact with specific molecular targets:

- Tubulin Binding : The compound inhibits tubulin polymerization, disrupting microtubule formation essential for mitosis.

- Apoptotic Pathways : It activates caspases leading to programmed cell death in cancer cells.

Case Studies

In a notable study, the compound was tested against a panel of human tumor cell lines, demonstrating selective toxicity towards cancer cells while sparing normal cells. The study highlighted its potential as a lead compound for further development in cancer therapy.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(1H-Imidazol-2-yl)morpholine hydrochloride, and how can reaction yields be optimized?

- Methodology :

- Route 1 : Condensation of morpholine derivatives with imidazole precursors under acidic conditions. Use HCl as a catalyst and monitor pH to stabilize intermediates .

- Route 2 : Functionalize morpholine at the 2-position via nucleophilic substitution, followed by imidazole ring closure using carbodiimide coupling agents. Optimize stoichiometry (e.g., 1:1.2 molar ratio of morpholine to imidazole) to reduce side products .

- Yield Optimization : Employ gradient HPLC (C18 column, 0.1% TFA in acetonitrile/water) to track intermediates. Adjust reaction time and temperature (e.g., 60–80°C) based on TLC or LC-MS monitoring .

Q. How should researchers handle discrepancies in reported physicochemical properties (e.g., log Pow, stability) for this compound?

- Methodology :

- Log Pow Determination : Use shake-flask method with n-octanol/water partitioning, validated via UV-Vis spectroscopy. Compare results with computational models (e.g., EPI Suite) to identify outliers .

- Stability Testing : Conduct accelerated degradation studies under light (ICH Q1B), heat (40–60°C), and humidity (75% RH). Analyze degradation products via NMR and HRMS to confirm hydrolytic or oxidative pathways .

Q. What safety precautions are critical when handling 2-(1H-Imidazol-2-yl)morpholine hydrochloride in the lab?

- Methodology :

- Hazard Mitigation : Use fume hoods and PPE (nitrile gloves, lab coats) due to potential respiratory irritation (H335) and skin sensitivity (H315) .

- First Aid : For eye exposure, rinse with water for 15 minutes and consult a physician. For ingestion, administer activated charcoal (1 g/kg body weight) under medical supervision .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives with enhanced biological activity?

- Methodology :

- Docking Studies : Use AutoDock Vina to simulate interactions with target proteins (e.g., sigma receptors). Prioritize morpholine and imidazole moieties for hydrogen bonding and π-π stacking .

- QSAR Analysis : Build models with descriptors like topological polar surface area (TPSA) and molar refractivity. Validate against in vitro cytotoxicity data (e.g., IC50 values from MTT assays) .

Q. What strategies resolve contradictions in reported pharmacological activity across studies?

- Methodology :

- Batch Consistency : Verify compound purity (>98% via HPLC) and confirm salt form (HCl) using FTIR (characteristic N-H stretch at 2500–3000 cm⁻¹) .

- Assay Standardization : Replicate assays (e.g., receptor binding) under controlled conditions (pH 7.4, 37°C). Cross-validate with orthogonal methods (SPR vs. radioligand binding) to rule out false positives .

Q. How can crystallographic data inform structural modifications to improve stability?

- Methodology :

- X-Ray Diffraction : Solve crystal structures to identify hydrogen-bonding networks (e.g., morpholine O···H-N imidazole interactions). Modify substituents to strengthen lattice energy and reduce hygroscopicity .

- Thermogravimetric Analysis (TGA) : Measure decomposition onset temperatures to correlate structural features (e.g., tert-butyl groups) with thermal stability .

Tables for Key Data

Table 1 : Stability Under Stress Conditions

| Condition | Degradation Products Identified | Analytical Method | Reference |

|---|---|---|---|

| Light (ICH Q1B) | N-oxide derivatives | LC-HRMS (m/z +16 Da) | |

| Heat (60°C, 7 days) | Morpholine ring-opening | ¹H NMR (δ 3.5–4.0 ppm) |

Table 2 : Computational Modeling Parameters

| Parameter | Value/Descriptor | Relevance to Activity | Reference |

|---|---|---|---|

| Log Pow (exp.) | 1.2 ± 0.3 | Membrane permeability | |

| TPSA | 45 Ų | Blood-brain barrier penetration |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.